molecular formula C21H21N5O B11653185 N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide

N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide

Cat. No.: B11653185
M. Wt: 359.4 g/mol
InChI Key: LPXUMDFQCGYLJH-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their diverse biological activities .

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]benzamide

InChI

InChI=1S/C21H21N5O/c1-14-9-11-18(12-10-14)24-21(25-19(27)17-7-5-4-6-8-17)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

LPXUMDFQCGYLJH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in an ethanol solvent, and the mixture is heated under reflux . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which leads to its biological effects. For example, it may inhibit acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide is a complex organic compound with potential biological activities that merit detailed investigation. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrimidine ring : Substituted with dimethyl and amino groups.
  • Methylene bridge : Connecting the pyrimidine to the benzamide moiety.
  • Benzamide group : Known for its pharmacological significance.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include:

  • Formation of the pyrimidine ring : Using acetylacetone and guanidine.
  • Condensation reactions : Combining the pyrimidine derivative with other amines under controlled conditions to yield the final product.

Table 1: Summary of Synthesis Steps

StepReaction TypeReagentsConditions
1Pyrimidine formationAcetylacetone, GuanidineHeat, solvent
2CondensationPyrimidine derivative, 4-MethylanilineControlled temperature

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites, thus modulating metabolic pathways.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT-29. The mechanism often involves:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Cell cycle arrest : Preventing cancer cells from proliferating.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
5eMDA-MB-231<10Apoptosis induction
5fHT-29<15Cell cycle arrest
5gSUIT-2<20Apoptosis induction

Research Findings and Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of related compounds against multiple cancer cell lines using MTT assays. Results indicated that several derivatives exhibited higher potency than cisplatin in certain cell lines, suggesting a promising therapeutic avenue for further exploration .
  • Antiviral Activity : Similar compounds have been investigated for antiviral properties against Hepatitis B virus (HBV). Mechanistic studies suggest that these compounds may enhance intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .
  • Pharmacokinetics and Toxicity Studies : In vivo studies have been conducted to assess the pharmacokinetic profiles and toxicity of related derivatives, providing insights into their safety and efficacy for potential therapeutic use .

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